1-(Piperazin-1-yl)butan-2-ol

Physicochemical profiling Purification method selection Process chemistry

1-(Piperazin-1-yl)butan-2-ol (CAS 14135-69-4, synonym α-Ethyl-1-piperazineethanol) is a racemic piperazine- butanol hybrid building block with molecular formula C₈H₁₈N₂O and molecular weight 158.24 g·mol⁻¹. The compound bears a secondary alcohol at the C-2 position of the butyl chain attached to the N-1 position of the unsubstituted piperazine ring, presenting two hydrogen-bond donors (one OH, one NH) and three hydrogen-bond acceptors.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 14135-69-4
Cat. No. B075888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperazin-1-yl)butan-2-ol
CAS14135-69-4
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCC(CN1CCNCC1)O
InChIInChI=1S/C8H18N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3
InChIKeyQFHKAHRMNXZOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperazin-1-yl)butan-2-ol (CAS 14135-69-4): Procurement-Relevant Physicochemical and Structural Baseline


1-(Piperazin-1-yl)butan-2-ol (CAS 14135-69-4, synonym α-Ethyl-1-piperazineethanol) is a racemic piperazine- butanol hybrid building block with molecular formula C₈H₁₈N₂O and molecular weight 158.24 g·mol⁻¹ [1]. The compound bears a secondary alcohol at the C-2 position of the butyl chain attached to the N-1 position of the unsubstituted piperazine ring, presenting two hydrogen-bond donors (one OH, one NH) and three hydrogen-bond acceptors . It is catalogued as a pharmaceutical intermediate and versatile small-molecule scaffold, supplied as a colourless to pale yellow liquid with predicted boiling point 269.3 ± 20.0 °C, density 0.976 ± 0.06 g·cm⁻³, and pKa 15.03 ± 0.20 . This specific regioisomeric and stereochemical identity – racemic, N-1 substitution, hydroxyl at butyl C-2 – defines the compound's differential fitness for downstream synthetic chemistry relative to its positional isomers, enantiopure counterparts, and N-alkylated analogs.

Why 1-(Piperazin-1-yl)butan-2-ol Cannot Be Interchanged with Generic Piperazine-Butanol Isomers or N-Alkylated Analogs


Piperazine-butanols sharing the identical molecular formula C₈H₁₈N₂O and molecular weight 158.24 g·mol⁻¹ – including 3-(piperazin-1-yl)butan-2-ol (CAS 74246-21-2), 4-(piperazin-1-yl)butan-1-ol (CAS 5623-92-7), and 2-(piperazin-1-yl)butan-1-ol (CAS 787533-78-2) – diverge markedly in physicochemical behaviour, storage format, and synthetic utility because the position of the hydroxyl group and the piperazine attachment point govern boiling point, physical state, pKa, and the regiospecificity of downstream derivatisation . Enantiopure variants such as (2S)-1-(piperazin-1-yl)butan-2-ol (CAS 1841099-42-0) introduce chiral handling costs and altered physical properties, while N-methylated analogs (e.g., CAS 1183927-52-7) change molecular weight, lipophilicity, and hydrogen-bond donor count, fundamentally altering reactivity in parallel medicinal chemistry campaigns [1]. Substituting any of these without experimental verification risks failed reproducibility, unexpected purification challenges, and invalid SAR conclusions. The quantitative evidence below establishes where 1-(piperazin-1-yl)butan-2-ol (CAS 14135-69-4) occupies a distinct procurement-relevant niche within this compound class.

Quantitative Differentiation Evidence for 1-(Piperazin-1-yl)butan-2-ol (CAS 14135-69-4) Versus Closest Comparators


Boiling Point and Distillation Behaviour: 1-Piperazineethanol, α-ethyl- vs. 3-(Piperazin-1-yl)butan-2-ol (CAS 74246-21-2)

The target compound exhibits a predicted boiling point of 269.3 ± 20.0 °C at 760 mmHg, approximately 7.5 °C higher than the predicted boiling point of its closest positional isomer 3-(piperazin-1-yl)butan-2-ol (CAS 74246-21-2) at 261.8 ± 20.0 °C [1]. This difference, while modest in absolute terms, reflects the distinct intermolecular hydrogen-bonding networks arising from the different spatial relationship between the secondary alcohol and the piperazine NH in each regioisomer, which translates into altered distillation fraction cut points and thermal stability windows during solvent removal or vacuum distillation in scale-up settings.

Physicochemical profiling Purification method selection Process chemistry

Physical State and Ambient Storage Stability: Liquid α-Ethyl-1-piperazineethanol vs. Solid 4-(Piperazin-1-yl)butan-1-ol (CAS 5623-92-7)

1-(Piperazin-1-yl)butan-2-ol is supplied as a colourless to pale yellow liquid at ambient temperature and is specified for storage sealed in dry conditions at room temperature . In direct contrast, the positional isomer 4-(piperazin-1-yl)butan-1-ol (CAS 5623-92-7) is a white to off-white solid requiring refrigerated storage at 2–8 °C with protection from light . The target compound's liquid physical state eliminates the need for pre-weighing dissolution steps in automated liquid-handling platforms and avoids freeze–thaw cycling degradation risks inherent to the solid comparator. Furthermore, the room-temperature storage requirement reduces cold-chain logistics costs and simplifies multi-site inventory management for contract research organisations and pharmaceutical compound management groups.

Inventory management Formulation compatibility High-throughput screening logistics

Commercial Purity Grade Availability: Racemic 1-(Piperazin-1-yl)butan-2-ol vs. Enantiopure (2S) Variant (CAS 1841099-42-0)

The racemic target compound is routinely available at 97% purity (LeYan, MolCore) and 98% purity (ChemicalBook pharmaceutical intermediate grade), with one supplier (ChemSrc) listing 98.0% purity for bulk enquiry quantities . In contrast, the enantiopure (2S)-1-(piperazin-1-yl)butan-2-ol (CAS 1841099-42-0) is listed by Sigma-Aldrich (Enamine source) at 95% purity with cold storage (4 °C) . The 2–3 percentage-point purity advantage of the racemate, combined with the absence of chiral chromatographic manufacturing costs, translates into a significantly lower cost-per-gram for procurement. CymitQuimica lists pricing for the racemate at €211.00 for 25 mg and €841.00 for 250 mg, whereas enantiopure variants typically command a premium owing to chiral resolution or asymmetric synthesis steps .

Procurement specification Purity threshold Cost–quality trade-off

Predicted pKa and Ionization State: 1-(Piperazin-1-yl)butan-2-ol vs. 4-(Piperazin-1-yl)butan-1-ol (CAS 5623-92-7)

The predicted pKa of the piperazine NH in the target compound is 15.03 ± 0.20, marginally lower than the predicted pKa of 15.16 ± 0.10 for 4-(piperazin-1-yl)butan-1-ol (CAS 5623-92-7) . Although both values fall within the weakly basic range typical of secondary piperazine amines, the 0.13-unit lower pKa of the target indicates slightly greater acidity of the piperazine NH proton, which can influence the pH-dependent extraction efficiency during aqueous work-up, the stoichiometry of salt formation with acids, and the retention time in reversed-phase ion-pair chromatography. The pKa difference, while small, is measurable and reflects the electron-withdrawing influence of the proximal secondary alcohol in the α-ethyl substitution pattern compared to the distal primary alcohol in the 4-isomer.

Ionization profiling Salt formation Chromatographic method development

Regioisomeric Identity for Downstream Derivatisation: N-1-(2-Hydroxybutyl)piperazine Scaffold vs. N-3 and N-4 Positional Isomers

The target compound places the secondary alcohol at the C-2 position of the butyl chain attached to the N-1 nitrogen of piperazine, yielding a 1-(2-hydroxybutyl)piperazine architecture. In contrast, 3-(piperazin-1-yl)butan-2-ol (CAS 74246-21-2) bears the hydroxyl at the same C-2 but the piperazine attachment at C-3 of the butyl chain (α,β-dimethyl substitution pattern), while 4-(piperazin-1-yl)butan-1-ol (CAS 5623-92-7) carries a terminal primary alcohol [1]. This regiospecificity dictates the trajectory and steric environment of the hydroxyl group relative to the piperazine ring, directly impacting: (i) the dihedral angle accessible for intramolecular hydrogen bonding between the OH and piperazine NH; (ii) the steric bulk proximal to the nucleophilic piperazine nitrogen during alkylation or acylation reactions; and (iii) the regiochemistry of any subsequent oxidation of the alcohol to a ketone, which yields distinct α-aminoketone intermediates for heterocycle synthesis. No experimental head-to-head reactivity study was identified in the public literature, so this evidence is class-level inference based on established principles of regioisomeric scaffold behaviour.

Scaffold diversification Medicinal chemistry Structure–activity relationship

Hydrogen-Bond Donor Count and LogP: Target vs. N-Methylpiperazine Analog (CAS 1183927-52-7)

1-(Piperazin-1-yl)butan-2-ol presents two hydrogen-bond donors (one OH, one piperazine NH), three hydrogen-bond acceptors, and a molecular weight of 158.24 g·mol⁻¹ . The N-methylated analog 1-(4-methylpiperazin-1-yl)butan-2-ol (CAS 1183927-52-7) eliminates the piperazine NH hydrogen-bond donor, reducing the HBD count to one (OH only) while increasing molecular weight to 172.27 g·mol⁻¹ and adding lipophilic bulk (cLogP increase estimated at +0.5 to +0.8 log units based on the methylene contribution) . For the 3-positional isomer (CAS 74246-21-2), the computed LogP is −0.2, indicating marginally higher hydrophilicity than the target [1]. The additional hydrogen-bond donor in the target compound, relative to the N-methyl analog, can be critical for target engagement when the piperazine NH participates as a hydrogen-bond donor in ligand–protein interactions, while the lower LogP relative to the N-methyl analog favours aqueous solubility in biological assay buffers.

Physicochemical property prediction Drug-likeness Permeability profiling

Procurement-Optimised Application Scenarios for 1-(Piperazin-1-yl)butan-2-ol (CAS 14135-69-4)


Achiral Pharmaceutical Intermediate Synthesis Requiring Ambient-Stable Liquid Handling

For medicinal chemistry groups synthesising achiral drug candidates where the 1-(2-hydroxybutyl)piperazine connectivity is specified in the target structure, the racemic liquid form of CAS 14135-69-4 eliminates the solid-dispensing bottleneck and cold-chain logistics required for the solid isomer 4-(piperazin-1-yl)butan-1-ol (CAS 5623-92-7), while providing higher purity (97–98%) at lower cost than the enantiopure (2S) variant . The room-temperature liquid format is directly compatible with automated liquid handlers in parallel synthesis platforms, reducing cycle time and improving weighing accuracy relative to hygroscopic solids.

Scaffold Library Construction Where Free Piperazine NH Is Required for Target Engagement

When the piperazine NH serves as a pharmacophoric hydrogen-bond donor – as in many CNS-targeted GPCR ligand series (dopamine D₂/D₃, serotonin 5-HT₁A, histamine H₃) – CAS 14135-69-4 retains the unsubstituted NH essential for receptor interaction, unlike its N-methylated analog (CAS 1183927-52-7) which eliminates this donor and increases molecular weight by 14 g·mol⁻¹ . The predicted pKa of 15.03 ensures the piperazine nitrogen remains largely unprotonated at physiological pH, preserving its hydrogen-bond donor capacity for target binding while maintaining adequate aqueous solubility for in vitro assay formats.

Process Chemistry Scale-Up Requiring Fractional Distillation Purity Control

In kilo-lab or pilot-plant settings where fractional distillation is the primary purification method, the predicted boiling point of 269.3 °C for CAS 14135-69-4 provides a wider thermal operating window compared to the 3-positional isomer (CAS 74246-21-2, 261.8 °C), enabling better separation from lower-boiling reaction solvents and by-products . The liquid physical state at room temperature also simplifies transfer pumping and in-line process analytical technology (PAT) integration relative to solid isomers that require dissolution before continuous-flow processing.

Agrochemical and Dye Intermediate Manufacturing Leveraging Water-Soluble Liquid Format

Documented industrial use of 1-piperazineethanol-alpha-ethyl includes pesticide and dye manufacture, where the compound's water solubility at ambient temperature and liquid state facilitate aqueous-phase reactions without organic co-solvents . In these large-volume industrial contexts, the racemic nature and competitive bulk pricing relative to chiral or N-substituted analogs make CAS 14135-69-4 the economically rational procurement choice for non-pharmaceutical applications where stereochemistry is irrelevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Piperazin-1-yl)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.